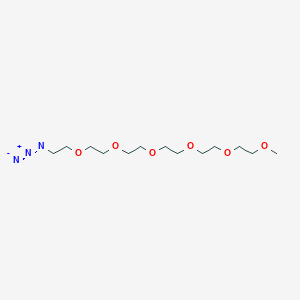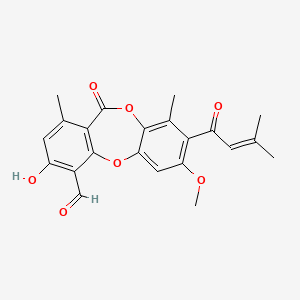
m-PEG6-アジド
概要
説明
M-PEG6-Azide is a PEG derivative containing an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
M-PEG6-Azide is a non-cleavable 6 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of m-PEG6-Azide is C13H27N3O6 . The molecular weight is 321.37 .Chemical Reactions Analysis
M-PEG6-Azide is a click chemistry reagent, it contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical And Chemical Properties Analysis
The molecular weight of m-PEG6-Azide is 321.37 . The molecular formula is C13H27N3O6 .科学的研究の応用
クリックケミストリー
m-PEG6-アジドは、アジド含有試薬です。 アジド基は、クリックケミストリーを介してアルキン、BCN、DBCOと反応して安定なトリアゾール結合を形成できます {svg_1}。この反応は、その高い収率と特異性のために、生体結合、材料科学、創薬で広く使用されています。
PEG化
m-PEG6-アジドは、PEG化に使用できるポリエチレングリコール(PEG)の誘導体です {svg_2}。PEG化は、薬物やタンパク質などの分子にPEG鎖を付加するプロセスであり、その溶解性、安定性、安全性を向上させます。これにより、m-PEG6-アジドは製薬研究開発において貴重なツールとなります。
タンパク質分解酵素の合成
ポマリドミド-PEG6-アジドは、標的タンパク質分解およびPROTAC(プロテオリシス標的キメラ)技術のための分子の合成に使用されます {svg_3}。この技術により、疾患の原因となるタンパク質を選択的に分解することができ、創薬に新たなアプローチを提供します。
ナノ粒子の調製
m-PEG6-アジドなどのアジド末端PEGは、ナノ粒子の調製と機能化に使用されます {svg_4}。PEG鎖はナノ粒子に親水性のシェルを提供し、その安定性と生体適合性を向上させます。
マイクロエレクトロニクス
m-PEG6-アジドを含む芳香族ポリアジドは、マイクロエレクトロニクスでフォトレジストとして使用されます {svg_5}。フォトレジストは、プリント基板や半導体の製造に使用される感光性材料です。
高エネルギー材料
芳香族ポリアジドは、高エネルギー材料として大きな関心を集めています {svg_6}。推進剤、爆薬、発火剤の製造に使用できます。
作用機序
Target of Action
m-PEG6-Azide is primarily used in the synthesis of antibody-drug conjugates (ADCs) . It serves as an ADC linker, a crucial component that connects the antibody to the drug .
Mode of Action
m-PEG6-Azide contains an Azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . This reaction is a part of click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . Additionally, strain-promoted alkyne-azide cycloaddition (SPAAC) can occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The primary biochemical pathway involved is the formation of a stable triazole linkage through click chemistry . This process allows the attachment of the drug to the antibody, forming the ADC .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of m-PEG6-Azide’s action is the successful synthesis of ADCs . These ADCs can deliver potent drug molecules directly to the target cells, thereby enhancing the therapeutic effect while minimizing systemic toxicity .
Action Environment
The action of m-PEG6-Azide, like many chemical reactions, can be influenced by various environmental factors. It’s worth noting that the compound is typically stored at -20°C for optimal stability .
Safety and Hazards
M-PEG6-Azide is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Dust formation should be avoided and breathing mist, gas or vapours should be avoided . Contacting with skin and eye should be avoided . Personal protective equipment should be used and chemical impermeable gloves should be worn . Adequate ventilation should be ensured and all sources of ignition should be removed .
将来の方向性
M-PEG6-Azide is a promising reagent for the synthesis of antibody-drug conjugates (ADCs) . Its use in Click Chemistry makes it a valuable tool for creating stable triazole linkages . The hydrophilic PEG spacer increases solubility in aqueous media, which could have implications for drug delivery and other biomedical applications .
生化学分析
Biochemical Properties
m-PEG6-Azide plays a crucial role in biochemical reactions, primarily through its involvement in click chemistry. The azide group in m-PEG6-Azide can react with alkyne, bicyclo[6.1.0]nonyne (BCN), and dibenzocyclooctyne (DBCO) groups to form stable triazole linkages. This reaction is highly specific and efficient, making m-PEG6-Azide a popular choice for bioconjugation and labeling of biomolecules .
In biochemical reactions, m-PEG6-Azide interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to label antibodies, peptides, and nucleic acids, facilitating their detection and analysis. The PEG spacer in m-PEG6-Azide increases the solubility of the conjugated biomolecules, reducing non-specific interactions and improving the overall efficiency of the biochemical reactions .
Cellular Effects
m-PEG6-Azide has significant effects on various types of cells and cellular processes. When introduced into cells, m-PEG6-Azide can influence cell function by modifying cell surface proteins and other biomolecules. This modification can impact cell signaling pathways, gene expression, and cellular metabolism .
For example, m-PEG6-Azide can be used to label cell surface receptors, allowing researchers to study receptor-mediated signaling pathways. Additionally, the conjugation of m-PEG6-Azide to nucleic acids can affect gene expression by altering the stability and localization of the nucleic acids within the cell .
Molecular Mechanism
The molecular mechanism of m-PEG6-Azide involves its ability to form stable triazole linkages with alkyne-containing molecules through click chemistry. This reaction is catalyzed by copper ions (Cu(I)), which facilitate the cycloaddition of the azide and alkyne groups to form a triazole ring .
At the molecular level, m-PEG6-Azide exerts its effects by binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the conjugation of m-PEG6-Azide to nucleic acids can lead to changes in gene expression by affecting the stability and localization of the nucleic acids within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG6-Azide can change over time due to its stability and degradation. m-PEG6-Azide is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and the presence of reactive species .
Over time, m-PEG6-Azide may degrade, leading to a reduction in its effectiveness in biochemical reactions. Long-term studies have shown that m-PEG6-Azide can have lasting effects on cellular function, particularly in in vitro and in vivo settings. For example, the conjugation of m-PEG6-Azide to cell surface proteins can result in prolonged changes in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of m-PEG6-Azide can vary with different dosages in animal models. At low doses, m-PEG6-Azide is generally well-tolerated and can be used to label biomolecules without causing significant toxicity .
At high doses, m-PEG6-Azide may exhibit toxic or adverse effects. For instance, high concentrations of m-PEG6-Azide can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components. Additionally, high doses of m-PEG6-Azide may result in non-specific interactions with biomolecules, reducing the specificity and efficiency of the labeling reactions .
Metabolic Pathways
m-PEG6-Azide is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The azide group in m-PEG6-Azide can undergo reduction to form amines, which can then participate in further biochemical reactions .
Additionally, the PEG spacer in m-PEG6-Azide can affect metabolic flux and metabolite levels by altering the solubility and distribution of the conjugated biomolecules. For example, the increased solubility of PEG-conjugated proteins can enhance their stability and reduce their degradation by proteases .
Transport and Distribution
m-PEG6-Azide is transported and distributed within cells and tissues through various mechanisms. The hydrophilic PEG spacer in m-PEG6-Azide enhances its solubility in aqueous media, facilitating its transport across cell membranes and within cellular compartments .
m-PEG6-Azide can interact with transporters and binding proteins, which can influence its localization and accumulation within cells. For example, the conjugation of m-PEG6-Azide to cell surface receptors can result in its internalization and transport to specific cellular compartments, such as endosomes and lysosomes .
Subcellular Localization
The subcellular localization of m-PEG6-Azide is influenced by its interactions with targeting signals and post-translational modifications. For instance, the conjugation of m-PEG6-Azide to proteins with specific targeting signals can direct it to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum .
Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can affect the localization and activity of m-PEG6-Azide-conjugated biomolecules. These modifications can influence the stability, transport, and function of the conjugated biomolecules within the cell .
特性
IUPAC Name |
1-azido-2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O6/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-15-16-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACROZUHOZGXJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














